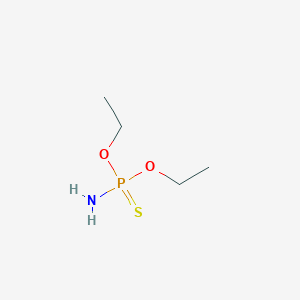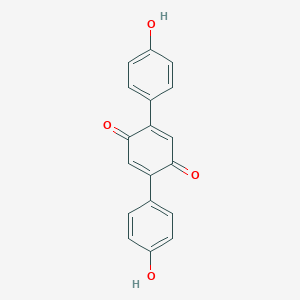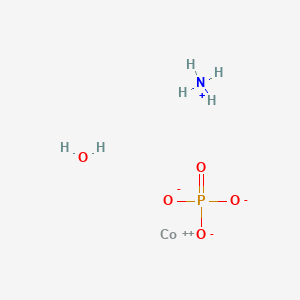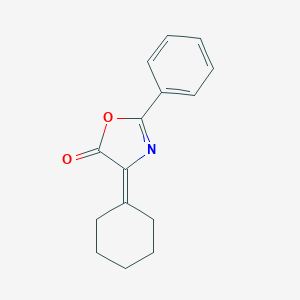
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- is a heterocyclic organic compound that belongs to the oxazolone family. It has been widely studied in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other heterocyclic compounds, such as oxazoles and thiazoles. It has also been investigated as a potential ligand for metal ions in catalytic reactions. Moreover, 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been studied for its biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Mechanism Of Action
The mechanism of action of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- is not fully understood. However, it is believed to exert its biological activities through the interaction with specific targets in cells. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical And Physiological Effects
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been reported to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been shown to induce apoptosis in cancer cells by activating specific pathways.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- in lab experiments is its unique chemical structure, which allows for the synthesis of other heterocyclic compounds. It also exhibits a broad range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl-. One direction is the investigation of its potential as a ligand for metal ions in catalytic reactions. Another direction is the exploration of its use as a building block for the synthesis of other heterocyclic compounds. Moreover, further studies are needed to elucidate its mechanism of action and to identify its specific targets in cells. Additionally, the development of new methods for the synthesis of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- with higher yields and purity is also an area of future research.
Synthesis Methods
The synthesis of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- can be achieved through various methods, including the reaction of cyclohexylideneacetone with phenyl isocyanate in the presence of a base, or the reaction of cyclohexylideneacetone with phenyl isocyanate followed by cyclization with acetic anhydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
properties
CAS RN |
52956-46-4 |
|---|---|
Product Name |
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- |
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-cyclohexylidene-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H15NO2/c17-15-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2 |
InChI Key |
OTXQQAAIQJZVKT-UHFFFAOYSA-N |
SMILES |
C1CCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1 |
Canonical SMILES |
C1CCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



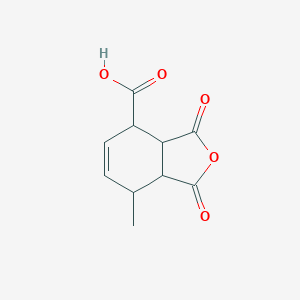
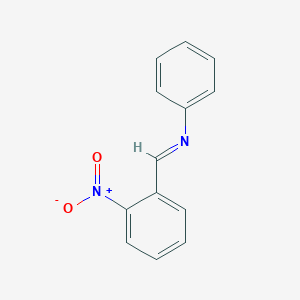
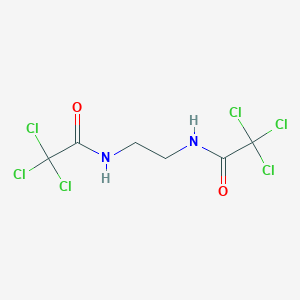
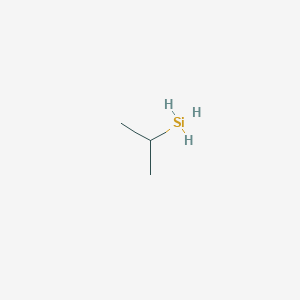
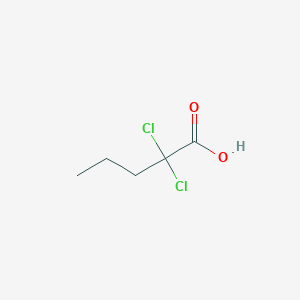
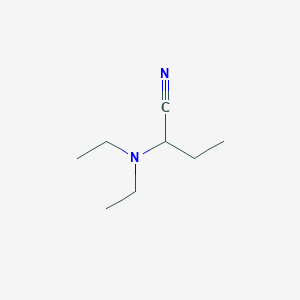
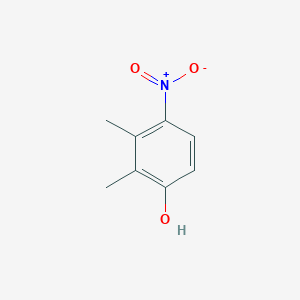
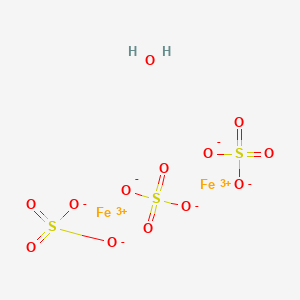
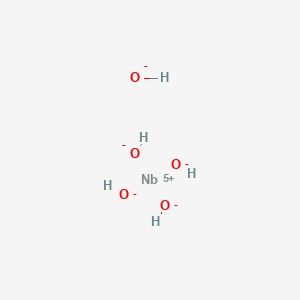
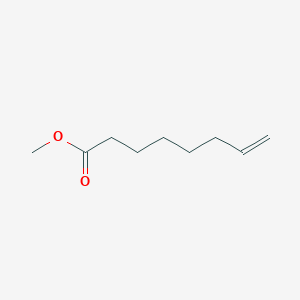
![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
